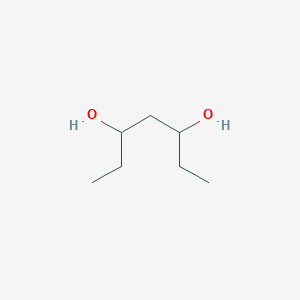
heptane-3,5-diol
Description
Heptane-3,5-diol refers to a seven-carbon chain with hydroxyl groups at positions 3 and 3. This structure serves as a core scaffold in both synthetic and natural compounds. In its simplest form, (3S,5S)-heptane-3,5-diol (C₇H₁₆O₂) is a chiral diol used in organic synthesis, with applications in stereoselective reactions and polymer chemistry . However, the term is more commonly associated with diarylheptanoids—natural products featuring aromatic substituents at the terminal positions of the heptane chain. These compounds are abundant in plants of the Zingiberaceae family, such as Aframomum melegueta and Curcuma longa (turmeric), and exhibit diverse bioactivities, including anti-inflammatory, antioxidant, and osteogenic effects .
A prominent example is octahydrocurcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)this compound), a curcumin metabolite produced via microbial reduction in the gut. Natural derivatives like hannokinol (1,7-bis(4-hydroxyphenyl)this compound) and synthetic analogs further highlight the structural and functional versatility of this core scaffold .
Propriétés
Formule moléculaire |
C7H16O2 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
heptane-3,5-diol |
InChI |
InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3 |
Clé InChI |
BQWORYKVVNTRAW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(CC)O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ethyl Propionate and Methyl Ethyl Ketone Method: This method involves the reaction of ethyl propionate and methyl ethyl ketone in the presence of a solvent and an alkaline catalyst to produce 3,5-heptanedione.
Chloroheptane Method: Chloroheptane is hydrolyzed with aqueous sodium hydroxide to produce sodium heptanol, which is then acidified with hydrochloric acid to produce heptanol.
Heptanoic Acid Method: Heptanoic acid reacts with formaldehyde to produce heptanal, which is then hydrogenated in the presence of a catalyst to produce 3,5-heptanediol.
Industrial Production Methods:
- The industrial production of 3,5-heptanediol often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: heptane-3,5-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products:
- The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols.
Applications De Recherche Scientifique
Chemistry:
- heptane-3,5-diol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology:
- It is used in the study of biochemical pathways and as a reagent in various biological assays.
Medicine:
- The compound has potential applications in drug development and as a precursor for pharmaceuticals.
Industry:
Mécanisme D'action
The mechanism by which 3,5-heptanediol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The biological and physicochemical properties of heptane-3,5-diol derivatives depend on substituents, stereochemistry, and metabolic pathways. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of this compound Derivatives
Key Findings:
Substituent Effects: Methoxy/Hydroxy Groups: Octahydrocurcumin’s 3-methoxy-4-hydroxyphenyl groups enhance radical scavenging compared to hannokinol’s simpler 4-hydroxyphenyl substituents . Acetylation: Diacetate derivatives (e.g., Compound 8) exhibit improved lipophilicity and membrane permeability, critical for bone-targeted activity . Ketone vs. Diol: Tetrahydrocurcumin (dione) shows reduced bioavailability compared to octahydrocurcumin (diol), emphasizing the role of hydroxyl groups in solubility .
Stereochemistry :
- The (3S,5S) configuration in synthetic this compound is crucial for enzymatic specificity, as seen in Mycobacterium tuberculosis PapA5-mediated lipid synthesis .

- Alpinikatin’s (3S,5S) stereoisomer exhibits distinct anti-inflammatory effects compared to its (3R,5R) counterpart .
Metabolic Pathways :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



